molecular formula C20H25Cl2NO B1374861 4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-23-2

4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374861
CAS No.: 1219972-23-2
M. Wt: 366.3 g/mol
InChI Key: BCLUGRCBSZJWDM-UHFFFAOYSA-N
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Description

4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C20H25Cl2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-benzyl-4-chlorophenol with 2-chloroethylpiperidine under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. It may act on certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine
  • 4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrobromide
  • 4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine acetate

Uniqueness

4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

4-[2-(2-benzyl-4-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.ClH/c21-19-6-7-20(23-13-10-16-8-11-22-12-9-16)18(15-19)14-17-4-2-1-3-5-17;/h1-7,15-16,22H,8-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLUGRCBSZJWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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